molecular formula C10H9NO B1212852 4-Methylquinolin-2-ol CAS No. 607-66-9

4-Methylquinolin-2-ol

Cat. No. B1212852
CAS RN: 607-66-9
M. Wt: 159.18 g/mol
InChI Key: APLVPBUBDFWWAD-UHFFFAOYSA-N
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Patent
US07084156B2

Procedure details

To a solution of 4-methylquinolin-2(1H)-one (11 g, 69 mmol) in concentrated sulfuric acid (100 mL) was added fuming nitric acid (2.7 mL, 80 mol). The temperature of the resulting solution rose to approximately 50°. The reaction mixture was heated at reflux for 1 h, cooled to r.t and carefully poured onto ice. The resulting precipitate was filtered, washed with ice cold water and ether, then dried under vacuum to provide a solid. A mixture of the solid (8.5 g) and phosphorous oxychloride (40 mL) was heated at 100° for 0.45 h at which time the volatiles were removed under vacuum. The residue was cooled in an ice bath. To the cooled mixture was carefully added water (50 mL). The resulting solids were filtered then washed with water and ether and then dried under vacuum to afford the product, MS: m/z 224 (MH+), which was used directly in the next step.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=O)[CH:3]=1.[N+:13]([O-:16])(O)=[O:14].P(Cl)(Cl)([Cl:19])=O>S(=O)(=O)(O)O>[Cl:19][C:4]1[CH:3]=[C:2]([CH3:1])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:13]([O-:16])=[O:14])[CH:10]=2)[N:5]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
CC1=CC(NC2=CC=CC=C12)=O
Name
Quantity
2.7 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
solid
Quantity
8.5 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to approximately 50°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
carefully poured onto ice
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with ice cold water and ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to provide a solid
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 100° for 0.45 h at which time the volatiles
Duration
0.45 h
CUSTOM
Type
CUSTOM
Details
were removed under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered
WASH
Type
WASH
Details
then washed with water and ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to afford the product, MS

Outcomes

Product
Name
Type
Smiles
ClC1=NC2=CC=C(C=C2C(=C1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.